molecular formula C7H13N B14444061 (3S)-Hept-1-yn-3-amine CAS No. 74807-99-1

(3S)-Hept-1-yn-3-amine

Cat. No.: B14444061
CAS No.: 74807-99-1
M. Wt: 111.18 g/mol
InChI Key: MTETYYPVLVNZCA-SSDOTTSWSA-N
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Description

(3S)-Hept-1-yn-3-amine is an organic compound characterized by a heptynyl chain with an amine group attached to the third carbon in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Hept-1-yn-3-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a propargylamine precursor. This process often employs a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and is often achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-Hept-1-yn-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.

Major Products

The major products formed from these reactions include imines, nitriles, alkenes, alkanes, amides, and sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-Hept-1-yn-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (3S)-Hept-1-yn-3-amine exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3S)-Hept-1-yn-3-amine include:

    (3R)-Hept-1-yn-3-amine: The enantiomer of this compound, differing only in the stereochemistry at the third carbon.

    Hept-1-yn-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    Hept-1-yne: The parent hydrocarbon without any functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

74807-99-1

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(3S)-hept-1-yn-3-amine

InChI

InChI=1S/C7H13N/c1-3-5-6-7(8)4-2/h2,7H,3,5-6,8H2,1H3/t7-/m1/s1

InChI Key

MTETYYPVLVNZCA-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@@H](C#C)N

Canonical SMILES

CCCCC(C#C)N

Origin of Product

United States

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